(2,4-DIETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-DIETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C20H25N3O3 and a molecular weight of 355.43 g/mol This compound features a phenyl ring substituted with two ethoxy groups and a piperazine ring bonded to a pyridine moiety
Preparation Methods
The synthesis of (2,4-DIETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the phenyl and piperazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to optimize the synthesis process .
Chemical Reactions Analysis
(2,4-DIETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions applied
Scientific Research Applications
(2,4-DIETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a ligand for receptor studies and drug development.
Industry: The compound may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2,4-DIETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(2,4-DIETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:
(2,4-Dimethoxyphenyl)[4-(2-pyridyl)piperazino]methanone: Similar structure but with methoxy groups instead of ethoxy groups.
(2,4-Diethoxyphenyl)[4-(3-pyridyl)piperazino]methanone: Similar structure but with the pyridine ring attached at a different position. These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical properties and applications
Properties
IUPAC Name |
(2,4-diethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-25-16-8-9-17(18(15-16)26-4-2)20(24)23-13-11-22(12-14-23)19-7-5-6-10-21-19/h5-10,15H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNLSVWANZMQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.